Eupatoriochromene
Overview
Description
Eupatoriochromene is a naturally occurring compound that has been identified in various plant species. It is a type of chromene, which is a class of organic compounds with a benzopyran nucleus. Eupatoriochromene has been isolated from the aerial parts of Calea serrata and has been found to have plant growth regulatory properties, such as retarding seed germination and reducing radicle and hypocotyl growth in seedlings. It also increases adventitious root formation in mung bean cuttings .
Synthesis Analysis
An elegant synthesis of eupatoriochromene has been achieved through a multi-step process. This involves blocking the reactive position C-3 of the appropriate ketones with an iodo group, prenylation with 3-chloro-3-methylbut-1-yne, and subsequent cyclization. Regiospecific introduction of the C-prenyl group at the less reactive C-5 position has been accomplished using 3-iodo ketones with 2-methylbut-3-en-2-ol. These methods provide a pathway for the synthesis of linear acetylchromenes like eupatoriochromene .
Molecular Structure Analysis
The molecular structure of eupatoriochromene has been elucidated using 1D and 2D NMR methods, supported by computer-assisted structure identification programs. This compound, along with another chromene called preconene II, was identified for the first time in Calea serrata through this approach .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Relevant Case Studies
Eupatoriochromene has been studied for its plant growth regulatory effects. It has been isolated from yellow starthistle (Centaurea solstitialis L.) and shown to have an impact on seed germination, radicle and hypocotyl growth, and adventitious root formation . Additionally, eupatoriochromene's synthesis has been explored to facilitate the study of its properties and potential applications .
Scientific Research Applications
Plant Growth Regulation
Eupatoriochromene, along with encecalin, isolated from yellow starthistle (Centaurea solstitialis L.), exhibits properties as a plant growth regulator. These compounds are known to retard seed germination and reduce radicle and hypocotyl growth in both weed and crop plant seedlings. Additionally, eupatoriochromene has been found to increase adventitious root formation in mung bean cuttings, indicating its potential role in agricultural and horticultural applications (Merrill, 1989).
Synthesis and Structure Identification
The isolation and structure elucidation of eupatoriochromene, and similar compounds, from various plant sources have been a significant focus. For instance, studies have detailed the isolation of eupatoriochromene from Calea serrata, using advanced techniques like 1D and 2D NMR, and the computer program LUCY for structural identification (Steinbeck et al., 1997). Another study by Ahluwalia, Prakash, and Gupta (1982) discussed an elegant synthesis method for eupatoriochromene, highlighting the advances in chemical synthesis and the importance of these compounds in pharmaceutical research (Ahluwalia et al., 1982).
Pharmacological Research
Eupatorin, a major bioactive component related to eupatoriochromene, has been studied for its anticancer and anti-inflammatory activities. For example, a study used UHPLC-Q-TOF-MS/MS to identify eupatorin metabolites in vivo and in vitro, providing valuable evidence for further pharmacological research (Li et al., 2019). Additionally, the vasorelaxation effect of eupatorin and its mechanism of action were explored in another study, demonstrating its potential in cardiovascular therapeutics (Yam et al., 2016).
Anticancer Properties
Eupatorin's role in inducing cell death in human leukemia cells through caspase activation and MAP kinase pathway involvement has been investigated, highlighting its potential in cancer therapy (Estévez et al., 2014).
Biochemical Interactions
Studies have also explored the interaction between eupatorin and proteins like bovine serum albumin (BSA), using various spectroscopic and molecular modeling methods. These studies are crucial in understanding the drug-protein interactions and the pharmacokinetics of such compounds (Xu et al., 2013).
Antiproliferative Effects
The antiproliferative effects of eupatorin on human breast cancer cells, mediated by CYP1 family enzymes, were studied, showing its potential as a chemopreventative candidate against breast cancer (Androutsopoulos et al., 2008).
Pharmacokinetic Analysis
An LC-MS/MS approach was developed for determining plasma eupatorin in rats, which was crucial for pharmacokinetic analysis. This research paves the way for understanding the drug's behavior in the body and its therapeutic potential (Feng et al., 2020).
Safety And Hazards
When handling Eupatoriochromene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUVYHFYZBCYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172485 | |
Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eupatoriochromene | |
CAS RN |
19013-03-7 | |
Record name | Eupatoriochromene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19013-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylencecalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19013-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLENCECALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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